N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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Overview
Description
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated dimethoxyphenyl group attached to a pyridinylmethanamine moiety, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dimethoxybenzyl alcohol followed by its conversion to the corresponding bromide. This intermediate is then reacted with 1-pyridin-3-ylmethanamine under suitable conditions to form the desired compound. The final product is often purified and converted to its hydrochloride salt for stability and ease of handling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated dimethoxyphenyl group may facilitate binding to certain receptors, while the pyridinylmethanamine moiety can interact with other molecular pathways. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A psychedelic compound with a similar brominated dimethoxyphenyl structure.
3,4-Dimethoxyphenethylamine: A compound with a similar phenethylamine backbone but lacking the bromine atom.
Uniqueness
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is unique due to the combination of its brominated dimethoxyphenyl group and pyridinylmethanamine moiety. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2.ClH/c1-19-14-7-12(6-13(16)15(14)20-2)10-18-9-11-4-3-5-17-8-11;/h3-8,18H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESJUJPJRWJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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